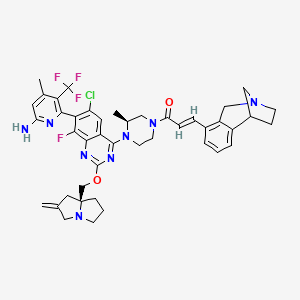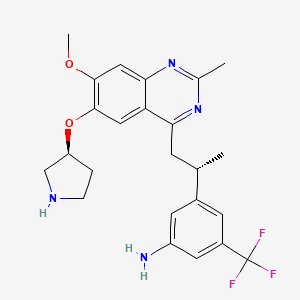
Kras G13D-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kras G13D-IN-1 is a selective and covalently reversible inhibitor of the KRAS G13D mutant. KRAS mutations are among the most common oncogenic mutations found in various cancers, including colorectal, pancreatic, and lung cancers. The KRAS G13D mutation specifically involves the substitution of glycine with aspartic acid at the 13th codon, leading to constitutive activation of the KRAS protein and promoting uncontrolled cell proliferation .
準備方法
The synthesis of Kras G13D-IN-1 involves a series of chemical reactions designed to target the switch II pocket of the KRAS G13D mutantReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch processing techniques to produce large quantities of the compound efficiently .
化学反応の分析
Kras G13D-IN-1 undergoes various chemical reactions, including covalent binding to the KRAS G13D mutant. This binding inhibits the interaction of KRAS with GDP, thereby preventing the activation of downstream signaling pathways . Common reagents used in these reactions include organic solvents, reducing agents, and catalysts. The major product formed from these reactions is the stable complex of this compound with the KRAS G13D protein .
科学的研究の応用
Kras G13D-IN-1 has significant applications in scientific research, particularly in the fields of cancer biology and drug discovery. It is used to study the role of KRAS G13D mutations in cancer progression and to develop targeted therapies for cancers harboring this mutation . In addition, this compound is employed in preclinical studies to evaluate its efficacy and safety as a potential therapeutic agent . Its use extends to various research areas, including molecular biology, pharmacology, and medicinal chemistry .
作用機序
Kras G13D-IN-1 exerts its effects by selectively binding to the switch II pocket of the KRAS G13D mutant. This binding inhibits the interaction of KRAS with GDP, thereby preventing the activation of downstream signaling pathways such as the RAF/MEK/ERK and PI3K/AKT pathways . The inhibition of these pathways leads to reduced cell proliferation and increased apoptosis in cancer cells harboring the KRAS G13D mutation .
類似化合物との比較
Kras G13D-IN-1 is unique in its selectivity and covalent reversible binding to the KRAS G13D mutant. Similar compounds include KRAS G12C inhibitors, which target a different mutation in the KRAS protein. These inhibitors, such as AMG 510 and MRTX849, also bind covalently to the KRAS protein but target the G12C mutation instead of G13D . The uniqueness of this compound lies in its ability to specifically inhibit the KRAS G13D mutant, making it a valuable tool for studying and targeting this particular mutation .
特性
分子式 |
C43H45ClF4N8O2 |
|---|---|
分子量 |
817.3 g/mol |
IUPAC名 |
(E)-1-[(3S)-4-[7-[6-amino-4-methyl-3-(trifluoromethyl)pyridin-2-yl]-6-chloro-8-fluoro-2-[[(8S)-6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]quinazolin-4-yl]-3-methylpiperazin-1-yl]-3-(9-azatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-6-yl)prop-2-en-1-one |
InChI |
InChI=1S/C43H45ClF4N8O2/c1-24-18-42(11-5-12-55(42)19-24)23-58-41-51-38-30(17-32(44)35(37(38)45)39-36(43(46,47)48)25(2)16-33(49)50-39)40(52-41)56-15-14-54(20-26(56)3)34(57)9-8-27-6-4-7-29-28-10-13-53(21-28)22-31(27)29/h4,6-9,16-17,26,28H,1,5,10-15,18-23H2,2-3H3,(H2,49,50)/b9-8+/t26-,28?,42-/m0/s1 |
InChIキー |
VALDJEIZODIXIN-UKTBRIRYSA-N |
異性体SMILES |
C[C@H]1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OC[C@@]56CCCN5CC(=C)C6)C(=O)/C=C/C7=C8CN9CCC(C9)C8=CC=C7 |
正規SMILES |
CC1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OCC56CCCN5CC(=C)C6)C(=O)C=CC7=C8CN9CCC(C9)C8=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,4E,5'S,6S,6'R,7R,8S,10S,11R,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,10,11,12,13,14,15-octahydroxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12368317.png)
![2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12368325.png)




![N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-methyl-1-oxidopyridin-1-ium-2-carbonyl)piperidin-4-ylidene]acetamide](/img/structure/B12368355.png)


![[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone;2,2,2-trifluoroacetic acid](/img/structure/B12368364.png)

![N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide](/img/structure/B12368382.png)
